molecular formula C17H15N3O2S B6421963 1-(4-Ethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 538336-73-1

1-(4-Ethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No.: B6421963
CAS No.: 538336-73-1
M. Wt: 325.4 g/mol
InChI Key: HFQCGCPNLWYUHH-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The thioether linkage is introduced via nucleophilic substitution reactions, where a thiol group reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-Ethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone
  • 1-(4-Propylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Uniqueness

1-(4-Ethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(4-ethylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-2-12-5-7-13(8-6-12)15(21)11-23-17-20-19-16(22-17)14-4-3-9-18-10-14/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQCGCPNLWYUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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